molecular formula C9H9N3O B1478542 8,9-dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-ol CAS No. 2098023-86-8

8,9-dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-ol

Cat. No.: B1478542
CAS No.: 2098023-86-8
M. Wt: 175.19 g/mol
InChI Key: KXIIBCXLLMFGRP-UHFFFAOYSA-N
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Description

8,9-dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-ol is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

8,9-dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 . This compound influences cell signaling pathways, including those involved in cell cycle regulation and apoptosis. Additionally, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins . The impact on cellular metabolism includes alterations in metabolic flux and energy production, which can further contribute to its cytotoxic effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active site of CDK2, inhibiting its kinase activity . This inhibition leads to the accumulation of cells in the G1 phase of the cell cycle, preventing their progression to the S phase. Additionally, the compound can induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . These molecular interactions highlight the potential of this compound as a therapeutic agent for cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its use in clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Additionally, its distribution within cells can be influenced by factors such as pH and the presence of specific transporters . These aspects are crucial for understanding the compound’s pharmacodynamics and optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . Targeting signals and post-translational modifications can direct the compound to these compartments, influencing its activity and function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic use.

Properties

IUPAC Name

7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6,9-trien-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-9-8-6-2-1-3-7(6)11-12(8)5-4-10-9/h4-5H,1-3H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIIBCXLLMFGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=O)NC=CN3N=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.